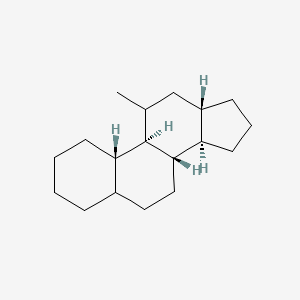

11-Methylcyclopenta(a)phenanthrene

Description

Properties

CAS No. |

36117-21-2 |

|---|---|

Molecular Formula |

C18H30 |

Molecular Weight |

246.4 g/mol |

IUPAC Name |

(8S,9R,10S,13S,14R)-11-methyl-2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17-hexadecahydro-1H-cyclopenta[a]phenanthrene |

InChI |

InChI=1S/C18H30/c1-12-11-14-6-4-8-15(14)17-10-9-13-5-2-3-7-16(13)18(12)17/h12-18H,2-11H2,1H3/t12?,13?,14-,15+,16-,17-,18+/m0/s1 |

InChI Key |

FESONXZAUJAEPN-QWQOMMGDSA-N |

Isomeric SMILES |

CC1C[C@@H]2CCC[C@H]2[C@H]3[C@H]1[C@H]4CCCCC4CC3 |

Canonical SMILES |

CC1CC2CCCC2C3C1C4CCCCC4CC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Methylcyclopenta(a)phenanthrene typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by cyclization and aromatization. The starting materials often include naphthalene and succinic anhydride, which undergo acylation to form an intermediate that is then cyclized and aromatized to yield the final product .

Industrial Production Methods: Industrial production of this compound is less common due to its specific applications and potential health hazards. the synthesis can be scaled up using similar methods as in laboratory synthesis, with careful control of reaction conditions to ensure safety and yield .

Chemical Reactions Analysis

Types of Reactions: 11-Methylcyclopenta(a)phenanthrene undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Reagents like halogens (Cl₂, Br₂) or alkyl halides (R-X) in the presence of a Lewis acid catalyst.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce various functional groups into the molecule .

Scientific Research Applications

11-Methylcyclopenta(a)phenanthrene has been extensively studied for its biological and chemical properties. Some of its applications include:

Chemistry: Used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.

Biology: Investigated for its mutagenic and carcinogenic effects in various biological systems.

Mechanism of Action

The mechanism of action of 11-Methylcyclopenta(a)phenanthrene involves its interaction with cellular DNA, leading to mutations and potentially carcinogenic effects. The compound can be metabolized by cellular enzymes to form reactive intermediates that bind to DNA, causing mutations . These interactions can activate oncogenes or inactivate tumor suppressor genes, leading to uncontrolled cell growth and cancer .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- Methyl groups (e.g., in 11-methylcyclopenta[a]phenanthrene and 5-methylchrysene) increase lipophilicity, enhancing bioaccumulation and environmental persistence .

- Methoxy groups (e.g., in 3-methoxyphenanthrene) introduce polarity, altering reactivity and degradation pathways .

The methyl group in 11-methylcyclopenta[a]phenanthrene may stabilize reactive intermediates during metabolic activation .

Synthetic Accessibility: 11-Methylcyclopenta[a]phenanthrene derivatives, such as 3-methoxy-11-methyl-6,7,15,16-tetrahydrocyclopentaphenanthrene, require multi-step syntheses involving cycloproparene intermediates or selenoxide elimination, as demonstrated in cycloproparene studies . In contrast, simpler PAHs like phenanthrene are more straightforward to synthesize .

Pharmacological and Environmental Relevance

- Bioactivity : Phenanthrene derivatives, including 11-methylcyclopenta[a]phenanthrene, are bioactive components in plants like Bletilla striata, where their concentrations peak during harvest seasons . Methyl and methoxy substitutions may enhance binding to biological targets.

- Degradation Pathways : Unlike phenanthrene, which undergoes both ortho- and meta-cleavage pathways during bacterial degradation, methyl-substituted PAHs like 11-methylcyclopenta[a]phenanthrene exhibit resistance to microbial breakdown, increasing their environmental persistence .

- Derivative Applications: Nitrogen-containing phenanthrene derivatives (e.g., phenazine analogs) and methoxy-substituted forms are studied for antibacterial activity, though their efficacy is often lower than parent fluoroquinolones .

Q & A

Q. Table 1: Solubility of Phenanthrene in Selected Solvents (Relevant for Method Development)

| Solvent | Solubility (mg/L) | Temperature (°C) | Source |

|---|---|---|---|

| Methanol | 2.4 | 25 | IUPAC-NIST |

| 1-Octanol | 18.7 | 25 | IUPAC-NIST |

| Cyclohexane | 1,200 | 25 | IUPAC-NIST |

| Tetrachloromethane | 2,850 | 25 | IUPAC-NIST |

Advanced: How can computational docking inform the interaction of 11-Methylcyclopenta[a]phenanthrene with biological targets?

Answer:

Molecular docking studies (e.g., using AutoDock Vina) predict binding affinities to receptors like hERG channels, which are critical for cardiotoxicity assessments. For phenanthrene, docking simulations revealed concentration-dependent inhibition of hERG trafficking at 3–30 µM via interactions with channel helices . Parameters include:

- Grid box size : 60 × 60 × 60 Å (encompassing transmembrane domains).

- Force field : AMBER for ligand-receptor energy minimization.

- Validation : Cross-referenced with in vitro trafficking assays (LI-COR-based Western blot) .

Basic: What experimental designs are effective for quantifying 11-Methylcyclopenta[a]phenanthrene in contaminated soils?

Answer:

- Extraction : Use ethyl acetate for solid-phase extraction (SPE) with ultrasonic agitation (30 min, 40°C) .

- Detection : HPLC with a C18 column and diode array detector (λ = 254 nm for phenanthrene) . Calibration curves (5–250 mg/mL) show linearity (R² > 0.99) with a detection limit of 3.88 ng/mL .

- Quality control : Include abiotic controls (non-inoculated soil) and triplicate sampling to distinguish biotic degradation from abiotic losses (e.g., evaporation) .

Advanced: How do soil organic matter content and aging time influence desorption-controlled biodegradation kinetics?

Answer:

Sorption/desorption hysteresis governs bioavailability. Key findings from phenanthrene studies:

- Sorption rate : Rapid initial phase (hours), followed by slow equilibration (days). Higher organic matter increases sorption time (e.g., 48 hours vs. 24 hours for low-organic soils) .

- Desorption control : Biodegradation follows biphasic kinetics—fast degradation of bioavailable fractions and slow degradation of sequestered fractions. Models like RECOVERY 4.3.1 simulate flux dynamics (Table 2) .

Q. Table 2: Phenanthrene Biodegradation Efficiency in Soil Treatments

| Treatment | Removal Efficiency (%) | Time (Days) | Source |

|---|---|---|---|

| Earthworm + Bioaugmentation | 95 | 15 | |

| Natural attenuation | 60 | 21 | |

| Schwertmannite-Fenton | 90 | 5 |

Advanced: What synthetic routes are viable for 11-Methylcyclopenta[a]phenanthrene derivatives?

Answer:

Cycloproparene synthesis methods (applicable to methylated analogs):

- Selenoxide elimination : React 1a-phenylseleno-dihydrocyclopropa[1]phenanthrene with PhSeOH to yield dichloro-cycloproparene intermediates .

- Fluoride-promoted elimination : Use chlorotrimethylsilane to generate 11-cyclopropa[1]phenanthrene .

- Challenges : Steric hindrance from the methyl group requires optimized catalysts (e.g., Pd/C for hydrogenation).

Basic: How do surfactants enhance the biodegradation of hydrophobic PAHs like 11-Methylcyclopenta[a]phenanthrene?

Answer:

Nonionic surfactants (e.g., Tween 80) at sub-critical micelle concentrations (CMC):

- Solubilization : Increase apparent solubility via micellar partitioning (e.g., phenanthrene solubility raised 10-fold with 0.1% surfactant) .

- Adsorption : Linear isotherm models show surfactant-enhanced sorption to soil (Kd increases by 15–20%) .

- Toxicity mitigation : Surfactants reduce PAH partitioning into lipid bilayers, lowering cellular toxicity .

Advanced: What metabolic pathways degrade 11-Methylcyclopenta[a]phenanthrene in bacterial isolates?

Answer:

Proposed pathways (based on phenanthrene studies):

Dioxygenation : Initial oxidation to 1-hydroxy-2-naphthoic acid via dihydrodiol intermediates .

β-Ketoadipate pathway : Cleavage to tricarboxylic acid (TCA) cycle intermediates .

Inhibition kinetics : Organic acids (e.g., phthalate) reversibly inhibit degradation; modified Monod models incorporate metabolite feedback .

Key strains : Sphingobium xenophagum D43FB (95% phenanthrene degradation in 15 days) ; Alcaligenes ammonioxydans VITRPS2 (GC-MS-confirmed pathway) .

Basic: How do root exudates influence the adsorption of PAHs in rhizosphere soils?

Answer:

Artificial root exudates (ARE) reduce adsorption via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.